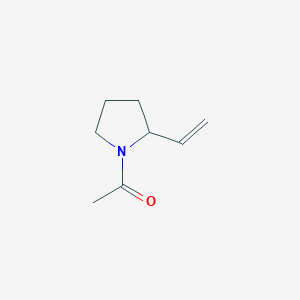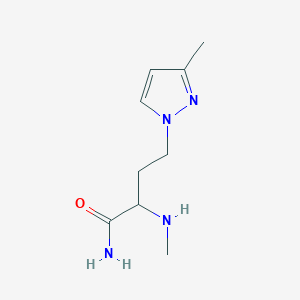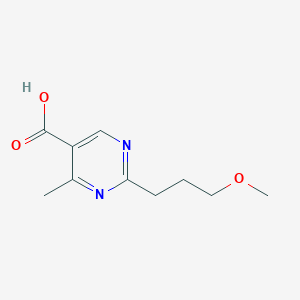
1-(4-Methoxy-3,5-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-3,5-dimethylphenyl)piperazine is a chemical compound belonging to the piperazine class Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a methoxy group and two methyl groups on the phenyl ring, which are attached to the piperazine moiety
Métodos De Preparación
The synthesis of 1-(4-Methoxy-3,5-dimethylphenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3,5-dimethylphenylamine with piperazine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the piperazine ring .
Industrial production methods often involve the use of more scalable and efficient processes. For instance, the Ugi reaction, which is a multicomponent reaction, can be employed to synthesize piperazine derivatives in a single step. This method is advantageous due to its high yield and the ability to incorporate various functional groups into the final product .
Análisis De Reacciones Químicas
1-(4-Methoxy-3,5-dimethylphenyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the reduced form of the compound.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
1-(4-Methoxy-3,5-dimethylphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxy-3,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, leading to modulation of signaling pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(4-Methoxy-3,5-dimethylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(3,5-Dimethylphenyl)piperazine: Lacks the methoxy group, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)piperazine: Lacks the methyl groups, which can affect its reactivity and interaction with biological targets.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of a methoxy group, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-(4-methoxy-3,5-dimethylphenyl)piperazine |
InChI |
InChI=1S/C13H20N2O/c1-10-8-12(9-11(2)13(10)16-3)15-6-4-14-5-7-15/h8-9,14H,4-7H2,1-3H3 |
Clave InChI |
JSIIEYLFGCICKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)C)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-phenylphenyl)propanoic acid](/img/structure/B13480442.png)






![{Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13480482.png)

